molecular formula C13H17N3OS B1272890 5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 669708-93-4

5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1272890
CAS No.: 669708-93-4
M. Wt: 263.36 g/mol
InChI Key: XDNIAMZOUKRHDH-UHFFFAOYSA-N
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Description

5-[1-(4-Ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core substituted with a methyl group at position 4, a thiol (-SH) group at position 3, and a 1-(4-ethylphenoxy)ethyl side chain at position 3. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties.

Properties

IUPAC Name

3-[1-(4-ethylphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-4-10-5-7-11(8-6-10)17-9(2)12-14-15-13(18)16(12)3/h5-9H,4H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNIAMZOUKRHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387984
Record name 5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669708-93-4
Record name 5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-ethylphenol with an appropriate ethylating agent to form 4-ethylphenoxyethanol. This intermediate is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol under suitable conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenoxy group may enhance the compound’s binding affinity to its targets, while the thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their function.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and chemical properties of triazole-3-thiol derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Compound Substituents Key Physicochemical Properties Reference
5-[1-(4-Ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol (Target) 4-methyl, 5-(1-(4-ethylphenoxy)ethyl), 3-thiol Not explicitly reported; inferred stability from analogs
5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole 4-methyl, 5-adamantyl, 3-(4-chlorobenzyl)sulfanyl Crystalline structure; optimized for hydrophobic interactions
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-(Schiff base), 5-(4-nitrophenyl), 3-thiol High polarity due to nitro and phenoxy groups
5-[1-(6-Methoxynaphthalen-2-yl)ethyl]-4-{[(E)-furan-2-ylmethylidene]amino} 4-Schiff base (furan), 5-(methoxynaphthylethyl), 3-thiol Melting point: 220–222°C; enhanced lipophilicity
5-(Pyridin-4-yl)-4-{[(4-bromophenyl)pyrrolyl]methylene}amino 4-hydrazone, 5-pyridinyl, 3-thiol White solid; moderate solubility in polar solvents

Key Observations :

  • Bulky substituents (e.g., adamantyl in ) increase hydrophobicity and membrane permeability, whereas polar groups (e.g., nitro in ) enhance water solubility.
  • The target compound’s 4-ethylphenoxyethyl group balances lipophilicity and steric bulk, which may optimize pharmacokinetics compared to more polar or rigid analogs.

Comparison of Key Syntheses :

  • Target Compound: Limited synthesis details; inferred use of S-alkylation similar to , where cesium carbonate in DMF facilitates thiolate intermediate formation.
  • Adamantyl Analog : Optimized via S-alkylation of 5-(adamantan-1-yl)-4-methyl-triazole-3-thiol with 4-chlorobenzyl chloride in DMF.
  • Schiff Base Derivatives : Condensation of 4-amino-triazole-3-thiol with aldehydes (e.g., furan-2-carbaldehyde) in ethanol/AcOH.
  • Piperidine Hybrids : Multi-step synthesis involving hydrazide formation and cyclization with phenyl isothiocyanate.

Efficiency : Yields vary significantly (68–86% in vs. 70% in ), influenced by substituent reactivity and solvent choice.

Key Trends :

  • Antitumor Activity : Bulky aromatic groups (e.g., methoxynaphthyl in ) enhance cytotoxicity, likely via intercalation or kinase inhibition.
  • Antifungal/Anticandidal : Halogenated benzimidazole hybrids (e.g., 5t, 5u in ) show promise, with chloro/fluoro groups improving target binding.
  • Antiradical Activity : Electron-donating groups (e.g., methyl in ) stabilize radicals, though activity remains moderate.
Structure-Activity Relationships (SAR)
  • Position 4 Substituents : Methyl or ethyl groups (e.g., target compound ) enhance metabolic stability vs. larger groups (e.g., phenyl in ), which may reduce bioavailability.
  • Position 5 Substituents: Aryloxyethyl chains (e.g., 4-ethylphenoxyethyl in the target) improve tissue penetration compared to non-ether analogs.
  • Position 3 Thiol : Critical for hydrogen bonding and metal chelation; S-alkylation (e.g., ) modulates reactivity and toxicity.

Biological Activity

5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies. Understanding its biological activity is crucial for the development of new therapeutic agents.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the ethylphenoxyethyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Property Value
Molecular FormulaC₁₃H₁₇N₃OS
Molecular Weight253.36 g/mol
CAS Number669708-93-4
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. The compound has shown effectiveness against various pathogens:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa
  • Candida albicans

In a study evaluating the antimicrobial activity of similar triazole derivatives, compounds exhibited Minimum Inhibitory Concentrations (MIC) ranging from 31.25 to 62.5 μg/mL against these strains, indicating a promising potential for clinical applications .

Anticancer Activity

Research indicates that triazole derivatives can inhibit cancer cell proliferation through various mechanisms. The compound's structure allows it to interact with enzymes involved in cancer cell metabolism and proliferation. Initial findings suggest that it may induce apoptosis in certain cancer cell lines, although further studies are necessary to elucidate the specific pathways involved.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is vital for optimizing the efficacy of triazole compounds. Variations in substituents on the sulfur atom and modifications to the triazole ring can significantly influence antimicrobial potency and selectivity.

Substituent Effect on Activity
Ethyl groupIncreases lipophilicity
Aromatic substitutionsEnhances interaction with targets

Case Studies

  • Antimicrobial Screening : A study synthesized several S-substituted derivatives of 1,2,4-triazole-3-thiols and evaluated their antimicrobial activities. The most active derivative showed an MIC of 31.25 μg/mL against Pseudomonas aeruginosa .
  • Cancer Cell Studies : In vitro studies on triazole derivatives indicated that they could inhibit proliferation in breast cancer cell lines by inducing cell cycle arrest and apoptosis .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer metabolism.
  • Receptor Interaction : Its structural components allow interaction with various receptors, modulating signaling pathways that lead to cell death or growth inhibition.

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